1,4-Bis(methylamino)anthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

a) Organic Photovoltaics:

,4-BMAQ exhibits promising properties for use as an electron acceptor material in organic photovoltaic (OPV) cells. Its ability to efficiently accept electrons from donor materials is crucial for generating electricity from sunlight. Research suggests that 1,4-BMAQ-based OPVs demonstrate good power conversion efficiencies and long-term stability, making them a potential candidate for future solar cell technologies.

b) Organic Light-Emitting Diodes (OLEDs):

Similar to OPVs, 1,4-BMAQ shows potential for application in OLEDs due to its efficient light emission properties. Studies have explored its use as a host material or dopant for achieving desired emission colors and improved device performance [].

1,4-Bis(methylamino)anthraquinone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 266.30 g/mol. This compound belongs to the anthraquinone family, characterized by the presence of two methylamino groups at the 1 and 4 positions of the anthraquinone structure. It typically appears as a dark blue solid and has a melting point around 215 °C . The compound is known for its potential applications in dyes and pigments due to its vibrant color properties.

- Electrophilic substitution: The methylamino groups can act as activating groups, making the aromatic system more reactive towards electrophiles.

- Reduction reactions: The carbonyl groups in the anthraquinone structure can be reduced to form corresponding hydroxy derivatives.

- Complexation: This compound can form complexes with metals, which may enhance its properties for applications in catalysis or as sensors .

Research indicates that 1,4-bis(methylamino)anthraquinone exhibits notable biological activities, particularly in cancer research. Studies have shown that anthraquinone derivatives can interact with DNA, leading to cytotoxic effects on cancer cells. This compound has been investigated for its potential as an antitumor agent, demonstrating significant activity against various cancer cell lines . Furthermore, molecular docking studies suggest that it may bind effectively to DNA, which is crucial for its mechanism of action as an anticancer drug.

Several methods exist for synthesizing 1,4-bis(methylamino)anthraquinone:

- Nitration and reduction: Starting from anthraquinone, nitration can introduce nitro groups at specific positions followed by reduction to yield amino groups that are subsequently methylated.

- Direct amination: Anthraquinone can be reacted with methylamine under controlled conditions to achieve selective substitution at the 1 and 4 positions.

- Multi-step synthesis: A more complex route involves several steps of functionalization and purification to obtain high yields of the desired compound .

1,4-Bis(methylamino)anthraquinone finds applications in various fields:

- Dyes and pigments: Its vibrant color makes it suitable for use in textile dyes and printing inks.

- Pharmaceuticals: Due to its antitumor properties, it is explored as a candidate for cancer treatment.

- Chemical intermediates: It serves as a precursor for synthesizing other organic compounds and dyes .

Interaction studies have focused on the binding affinity of 1,4-bis(methylamino)anthraquinone with DNA and proteins. Molecular docking simulations have revealed that this compound can effectively intercalate into DNA strands, which is a critical factor in its potential anticancer activity. Additionally, studies indicate that it may influence cellular pathways involved in apoptosis and cell proliferation .

Several compounds are structurally similar to 1,4-bis(methylamino)anthraquinone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Diaminoanthraquinone | Anthraquinone derivative | Contains two amino groups without methylation |

| 1,4-Bis(2-ethylhexylamino)anthraquinone | Alkyl-substituted anthraquinone | Enhanced solubility due to long alkyl chains |

| 1,4-Bis(arylamino)anthraquinone | Arylamino derivative | Exhibits different thermal stability characteristics |

| 9,10-Anthracenedione | Parent structure | Lacks substituents; serves as a base for modifications |

The uniqueness of 1,4-bis(methylamino)anthraquinone lies in its specific arrangement of methylamino groups that enhance both its solubility and biological activity compared to other derivatives. Its ability to intercalate into DNA while maintaining stability under various conditions sets it apart from similar compounds.

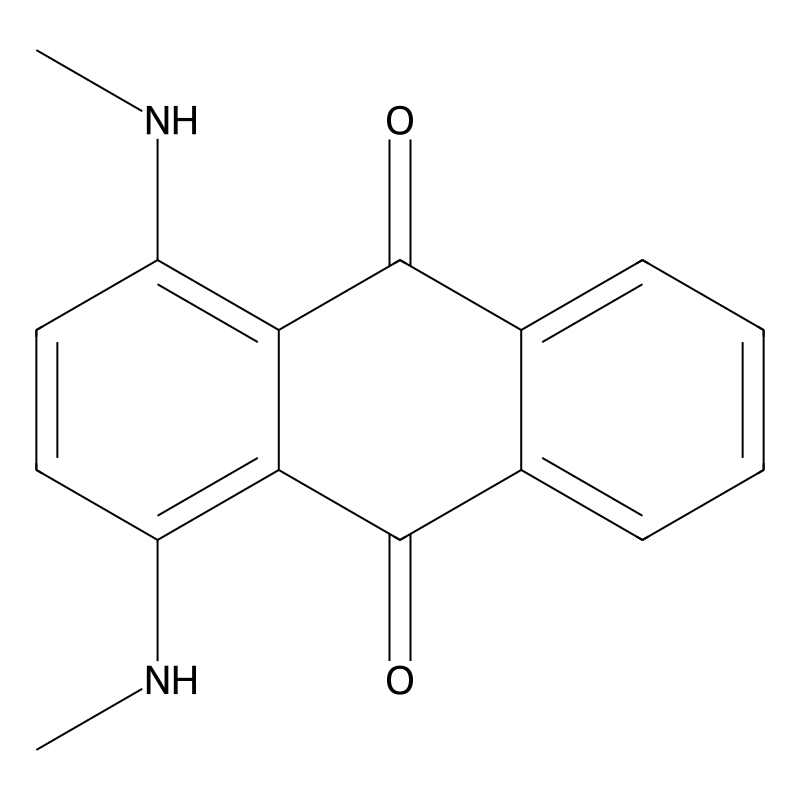

1,4-Bis(methylamino)anthraquinone exhibits a planar anthraquinone core structure with two methylamino substituents positioned at the 1,4-positions of the aromatic ring system [1]. The molecular formula is C₁₆H₁₄N₂O₂ with a molecular weight of 266.30 grams per mole [2]. The compound is characterized by the International Union of Pure and Applied Chemistry name 1,4-bis(methylamino)anthracene-9,10-dione [3].

The molecular structure features a tricyclic anthraquinone backbone consisting of three fused benzene rings with two ketone groups at the 9,10-positions [1]. The methylamino groups (-NHCH₃) are attached to the aromatic ring through nitrogen-carbon bonds, creating a symmetrical substitution pattern [4]. The Chemical Abstracts Service registry number for this compound is 2475-44-7 [2].

Quantum chemical calculations using density functional theory with the B3LYP method and 6-311G++(d,p) basis set have been employed to optimize the molecular geometry [10]. These computational studies reveal that the molecule maintains a predominantly planar conformation with the methylamino substituents exhibiting slight out-of-plane orientations [10]. The molecular structure demonstrates conjugation between the amino groups and the anthraquinone core, which significantly influences its electronic properties [10].

Crystallographic Analysis

While specific crystallographic data for 1,4-Bis(methylamino)anthraquinone is limited in the available literature, studies on related anthraquinone derivatives provide insights into the expected crystal structure characteristics [38] [39]. Anthraquinone compounds typically crystallize in triclinic or monoclinic crystal systems with specific space group symmetries [38] [39].

Related diaminoanthraquinone compounds have been shown to form crystal structures with characteristic intermolecular interactions [41]. The crystal packing of 1,5-diaminoanthraquinone, a closely related compound, exhibits a monoclinic crystal system with unit cell parameters a = 3.78 Å, b = 9.73 Å, c = 15.01 Å, and β = 82.4° in space group P2₁/C [41]. These structural characteristics suggest that 1,4-Bis(methylamino)anthraquinone likely adopts similar crystal packing arrangements with π-π stacking interactions between the aromatic ring systems [40].

The crystallographic analysis of anthraquinone derivatives reveals that molecular alignment and intermolecular forces play crucial roles in determining the crystal structure [42]. The presence of methylamino substituents is expected to influence the crystal packing through hydrogen bonding interactions and van der Waals forces [40] [42].

Physical Constants

Melting and Boiling Points

The melting point of 1,4-Bis(methylamino)anthraquinone has been reported with variations across different sources. The compound exhibits a melting point range of 215-222°C [3] [6] [16]. More specific measurements indicate melting points of approximately 215°C with decomposition [16], 220°C [5] [13], and 220-222°C [6] [14]. The variation in reported melting points may be attributed to differences in sample purity and measurement conditions [8].

The boiling point of 1,4-Bis(methylamino)anthraquinone is estimated to be 528.0 ± 50.0°C at 760 mmHg [6]. Alternative estimations suggest a boiling point of approximately 409.5°C, though this value is noted as a rough estimate [14] [22]. The flash point of the compound is reported to be 214.0 ± 30.3°C [6].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 220-222°C | [6] [14] |

| Boiling Point | 528.0 ± 50.0°C (760 mmHg) | [6] |

| Flash Point | 214.0 ± 30.3°C | [6] |

Density Parameters

The density of 1,4-Bis(methylamino)anthraquinone is reported as 1.3 ± 0.1 grams per cubic centimeter [6]. Alternative sources provide a slightly lower density estimate of 1.1262 grams per cubic centimeter, which is noted as a rough estimate [14] [22]. The variation in density values reflects the challenges in obtaining precise measurements for this organic dye compound [6] [14].

The molecular volume and packing efficiency in the solid state contribute to the observed density variations [6]. The presence of methylamino substituents affects the molecular packing arrangement, which subsequently influences the bulk density of the crystalline material [14].

Optical Properties

1,4-Bis(methylamino)anthraquinone exhibits distinctive optical properties characterized by strong absorption in the visible region of the electromagnetic spectrum [19] [22]. The compound displays a characteristic dark purple to dark blue color [19] [22]. The maximum absorption wavelengths occur at 641-645 nanometers and 593-597 nanometers in ethanol solution [19] [45].

The extinction coefficient at the primary absorption maximum (641-645 nanometers) is greater than or equal to 17,000 liters per mole per centimeter [19]. At the secondary absorption maximum (593-597 nanometers), the extinction coefficient exceeds 510 liters per mole per centimeter [45]. These high extinction coefficients indicate strong light absorption capabilities, making the compound valuable for dye applications [19] [22].

The compound is assigned Color Index number 61500 and is classified as Disperse Blue 14 in the color classification system [2] [22] [45]. The optical properties are attributed to the extended conjugation system formed by the anthraquinone core and the methylamino substituents [10] [22].

| Optical Property | Value | Solvent | Reference |

|---|---|---|---|

| λmax (primary) | 641-645 nm | Ethanol | [19] [45] |

| λmax (secondary) | 593-597 nm | Ethanol | [45] |

| Extinction Coefficient (641-645 nm) | ≥17,000 L mol⁻¹ cm⁻¹ | Ethanol | [19] |

| Color Index | 61500 | - | [22] [45] |

Spectroscopic Characteristics

Vibrational Spectroscopy

Vibrational spectroscopic analysis of 1,4-Bis(methylamino)anthraquinone provides detailed information about the molecular structure and bonding characteristics [10]. Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups present in the molecule [25].

The infrared spectrum exhibits characteristic peaks attributed to nitrogen-hydrogen stretching vibrations of the methylamino groups, typically observed in the region of 3388 and 3220 centimeters⁻¹ [25]. Carbon-hydrogen stretching vibrations from the methyl groups appear around 2972 and 2866 centimeters⁻¹ [25]. The carbonyl stretching frequency of the anthraquinone core is observed at approximately 1611 centimeters⁻¹ [25].

Aromatic carbon-carbon stretching vibrations are detected at 1582 and 1554 centimeters⁻¹, confirming the presence of the aromatic ring system [25]. Additional characteristic bands appear at various frequencies including 1522, 1447, 1350, 1231, 1196, 1162, 1112, 1050, 1022, 980, 940, 920, 841, 816, 797, 725, 656, 613, 565, and 510 centimeters⁻¹ [25].

Density functional theory calculations have been employed to assign vibrational frequencies based on potential energy distribution calculations [10]. These computational studies provide theoretical support for the experimental infrared spectroscopic observations [10].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,4-Bis(methylamino)anthraquinone [10] [31]. Both proton and carbon-13 nuclear magnetic resonance spectra have been recorded and analyzed for this compound [31].

Carbon-13 nuclear magnetic resonance chemical shifts have been determined for the various carbon atoms in the molecule [31]. The chemical shifts for specific carbon positions include: Carbon 1 at 146.9 parts per million, Carbon 2 at 123.0 parts per million, Carbon 3 at 123.0 parts per million, Carbon 4 at 146.9 parts per million, and Carbon 5 at 126.1 parts per million [31].

Computational methods using the Gauge-Invariant Atomic Orbital method have been employed to calculate nuclear magnetic resonance chemical shifts in dimethyl sulfoxide solution [10]. These theoretical calculations provide support for experimental nuclear magnetic resonance observations and aid in structural assignment [10].

The nuclear magnetic resonance spectral data confirm the symmetrical substitution pattern of the methylamino groups and provide evidence for the molecular structure [10] [31]. The chemical shift values are consistent with the electronic environment created by the anthraquinone core and the methylamino substituents [10].

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of 1,4-Bis(methylamino)anthraquinone provides molecular weight confirmation and fragmentation pattern information [30] [31]. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the molecular weight of the compound [30].

Characteristic fragmentation patterns have been observed in electron impact mass spectrometry [30]. The fragmentation behavior provides structural information about the compound and aids in identification and characterization [30]. Mass spectrometric techniques including direct probe mass spectrometry and laser desorption Fourier transform mass spectrometry have been employed for analysis [31].

The mass spectrometric fragmentation patterns are influenced by the stability of the anthraquinone core and the ease of cleavage of the methylamino substituents [30]. These fragmentation characteristics serve as a fingerprint for compound identification and purity assessment [30] [31].

Solubility Behavior in Various Media

1,4-Bis(methylamino)anthraquinone exhibits distinct solubility characteristics depending on the solvent system [22] [33] [35]. The compound is insoluble in water, with a reported water solubility of only 37.28 micrograms per liter at 25°C [14] [22]. This low aqueous solubility is attributed to the hydrophobic nature of the anthraquinone core and the limited hydrophilic character of the methylamino substituents [22] [35].

The compound demonstrates good solubility in various organic solvents [22] [33] [35]. It is soluble in methanol, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene [22] [33] [35]. The solubility in alcoholic solvents such as methanol and ethanol is particularly notable for analytical and preparative applications [22] [35].

In acetone, the compound exhibits solubility with a characteristic dark blue to very dark blue coloration at a concentration of 10 milligrams per milliliter [19]. The compound also shows solubility in other organic solvents including dichloromethane and chloroform, which are commonly used in organic synthesis and purification procedures [25].

The solubility behavior is influenced by the polarity of the solvent and the ability to form intermolecular interactions with the compound [35]. Polar aprotic solvents and moderately polar protic solvents generally provide better solvation for this compound compared to nonpolar solvents [22] [35].

| Solvent | Solubility | Color in Solution | Reference |

|---|---|---|---|

| Water | 37.28 μg/L (25°C) | - | [14] [22] |

| Methanol | Soluble | - | [22] [33] [35] |

| Ethanol | Soluble | - | [22] [33] [35] |

| Acetone | Soluble (10 mg/mL) | Dark Blue | [19] [22] |

| Toluene | Soluble | - | [22] [33] [35] |

| Nitrobenzene | Soluble | - | [22] [33] [35] |

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 114 of 118 companies with hazard statement code(s):;

H315 (93.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant